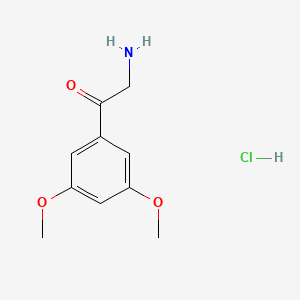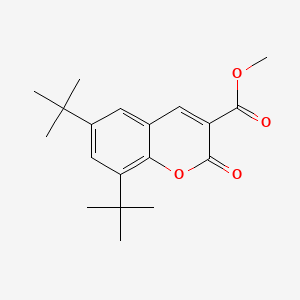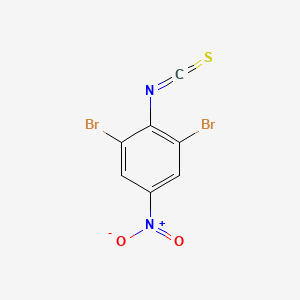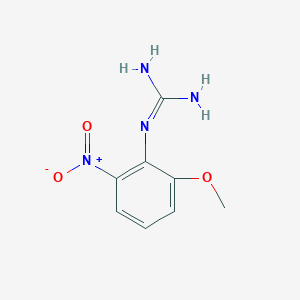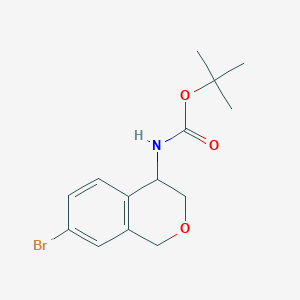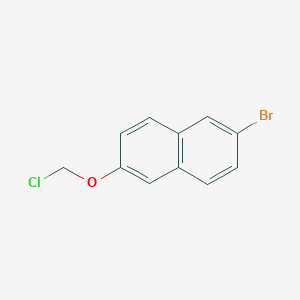
2-Bromo-6-(chloromethoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(chloromethoxy)naphthalene is an organic compound with the molecular formula C11H8BrClO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethoxy)naphthalene typically involves the bromination and chloromethoxylation of naphthalene derivatives. One common method includes the bromination of 2-naphthol to form 1,6-dibromo-2-naphthol, followed by reduction to 6-bromo-2-naphthol. The final step involves the chloromethoxylation of 6-bromo-2-naphthol to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-Bromo-6-(chloromethoxy)naphthalene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-6-(chloromethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Bromo-6-(chloromethoxy)naphthalene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets. The chloromethoxy group can also engage in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity .
類似化合物との比較
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar in structure but lacks the chlorine atom.
6-Bromo-2-naphthol: Contains a hydroxyl group instead of the chloromethoxy group.
2-Naphthalenol, 6-bromo-: Another derivative with a hydroxyl group
Uniqueness
2-Bromo-6-(chloromethoxy)naphthalene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential applications compared to its analogs. The combination of these substituents allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
特性
分子式 |
C11H8BrClO |
|---|---|
分子量 |
271.54 g/mol |
IUPAC名 |
2-bromo-6-(chloromethoxy)naphthalene |
InChI |
InChI=1S/C11H8BrClO/c12-10-3-1-9-6-11(14-7-13)4-2-8(9)5-10/h1-6H,7H2 |
InChIキー |
JYSUZWRHAXTXML-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


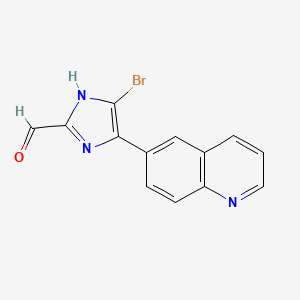
![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)
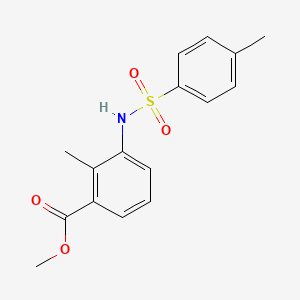
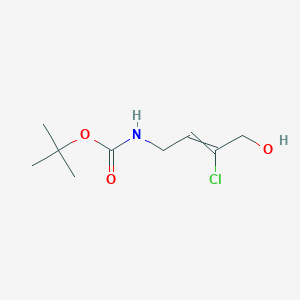
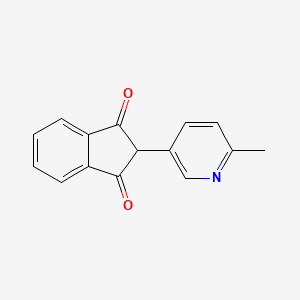
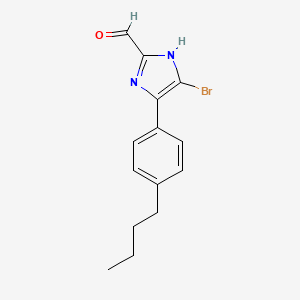
![1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)
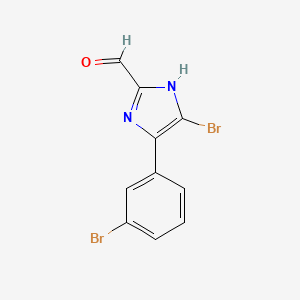
![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)
